(R)-A,2-DIMETHYL-1H-INDOLE-1-ACETIC ACID

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

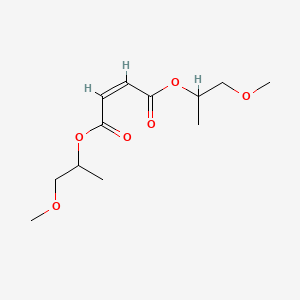

(R)-A,2-Dimethyl-1H-Indole-1-Acetic Acid, commonly known as Indole-3-Acetic Acid (IAA), is a naturally occurring plant hormone that plays a vital role in regulating plant growth and development. It is synthesized in the tips of young shoots and roots and is transported to other parts of the plant, where it promotes cell division, elongation, and differentiation.

Mécanisme D'action

(R)-A,2-DIMETHYL-1H-INDOLE-1-ACETIC ACID acts as a signaling molecule in plants, binding to specific receptors on the surface of cells and triggering a cascade of biochemical reactions that regulate plant growth and development. It promotes cell division, elongation, and differentiation, as well as the formation of adventitious roots and the growth of lateral buds.

Biochemical and Physiological Effects:

(R)-A,2-DIMETHYL-1H-INDOLE-1-ACETIC ACID has a range of biochemical and physiological effects on plants. It promotes the synthesis of proteins and nucleic acids, as well as the production of enzymes involved in plant growth and development. It also regulates the uptake and transport of nutrients, such as nitrogen and phosphorus, and enhances the plant's ability to withstand environmental stress.

Avantages Et Limitations Des Expériences En Laboratoire

(R)-A,2-DIMETHYL-1H-INDOLE-1-ACETIC ACID has several advantages for use in lab experiments, including its availability, stability, and ease of use. It can be easily synthesized or obtained from commercial sources, and it remains stable under a range of conditions. However, (R)-A,2-DIMETHYL-1H-INDOLE-1-ACETIC ACID has some limitations, including its potential for toxicity at high concentrations and its tendency to degrade quickly in the presence of light and heat.

Orientations Futures

There are several future directions for research on (R)-A,2-DIMETHYL-1H-INDOLE-1-ACETIC ACID, including its potential use in crop improvement and the study of plant-microbe interactions. Researchers are also exploring the use of (R)-A,2-DIMETHYL-1H-INDOLE-1-ACETIC ACID in bioremediation, as it can enhance the ability of plants to remove pollutants from the environment. Additionally, there is a growing interest in the use of (R)-A,2-DIMETHYL-1H-INDOLE-1-ACETIC ACID in the production of biofuels, as it can enhance the growth and yield of bioenergy crops.

Méthodes De Synthèse

(R)-A,2-DIMETHYL-1H-INDOLE-1-ACETIC ACID can be synthesized through various methods, including chemical synthesis, microbial fermentation, and plant tissue culture. Chemical synthesis involves the use of chemicals such as indole and acetic acid, which are combined to form (R)-A,2-DIMETHYL-1H-INDOLE-1-ACETIC ACID. Microbial fermentation involves the use of microorganisms such as bacteria and fungi to produce (R)-A,2-DIMETHYL-1H-INDOLE-1-ACETIC ACID. Plant tissue culture involves the cultivation of plant cells or tissues in a nutrient-rich medium, which stimulates the production of (R)-A,2-DIMETHYL-1H-INDOLE-1-ACETIC ACID.

Applications De Recherche Scientifique

(R)-A,2-DIMETHYL-1H-INDOLE-1-ACETIC ACID has been extensively studied for its role in plant growth and development. It has also been used in various scientific research applications, including the study of plant-microbe interactions, plant stress responses, and plant-microbe communication. (R)-A,2-DIMETHYL-1H-INDOLE-1-ACETIC ACID has also been studied for its potential use in agriculture, as it can enhance plant growth and yield.

Propriétés

Numéro CAS |

105119-82-2 |

|---|---|

Formule moléculaire |

C12H13NO2 |

Poids moléculaire |

203.241 |

Nom IUPAC |

(2R)-2-(2-methylindol-1-yl)propanoic acid |

InChI |

InChI=1S/C12H13NO2/c1-8-7-10-5-3-4-6-11(10)13(8)9(2)12(14)15/h3-7,9H,1-2H3,(H,14,15)/t9-/m1/s1 |

Clé InChI |

VMPIDMASVXEVNM-SECBINFHSA-N |

SMILES |

CC1=CC2=CC=CC=C2N1C(C)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

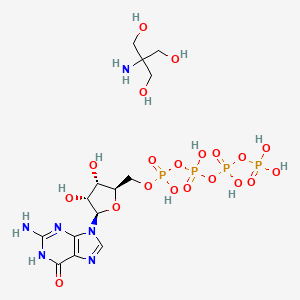

![[5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B561197.png)

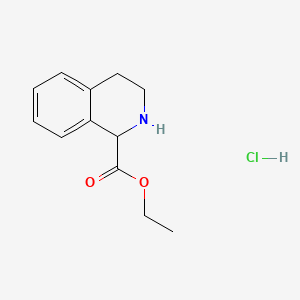

![2-Methoxy-6-methylbenzo[d]thiazol-5-amine](/img/structure/B561199.png)

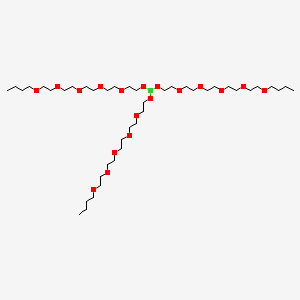

![2-Ethyloxazolo[4,5-c]pyridine](/img/structure/B561212.png)